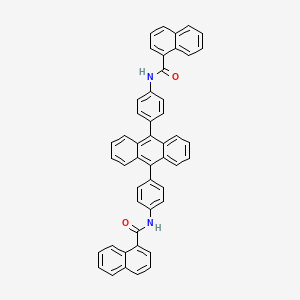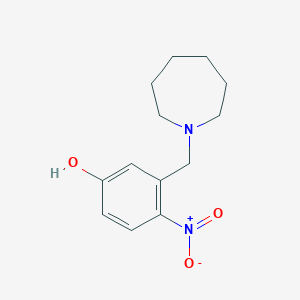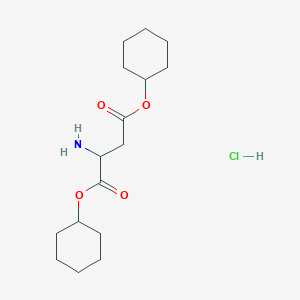![molecular formula C19H24N2O B5245235 N-(2-ethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B5245235.png)
N-(2-ethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:
Starting Materials: 2-ethylphenyl isocyanate and 1-(4-ethylphenyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The isocyanate is added dropwise to a solution of the amine in the solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for urea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea to amines or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Urea oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
作用机制
The mechanism of action of “N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
N,N’-diethylurea: A simpler urea derivative with ethyl groups attached to the nitrogen atoms.
N-phenyl-N’-ethylurea: A related compound with one phenyl and one ethyl group attached to the nitrogen atoms.
Comparison
“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” is unique due to the presence of ethyl-substituted phenyl groups, which may confer distinct chemical properties and reactivity compared to simpler urea derivatives. Its specific structure may influence its solubility, stability, and interactions with other molecules.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(4-ethylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-15-10-12-17(13-11-15)14(3)20-19(22)21-18-9-7-6-8-16(18)5-2/h6-14H,4-5H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHXFWVLQWDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B5245169.png)
![4-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5245170.png)
![4-bromo-N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5245188.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(3-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5245192.png)
![(2E)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5245196.png)
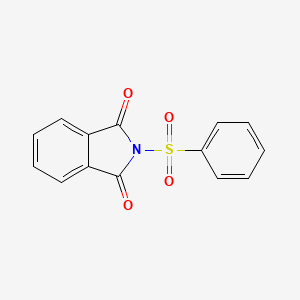
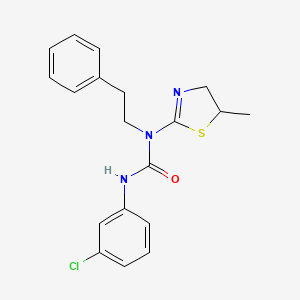
![2-(4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B5245207.png)
![4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5245213.png)
